5-Chloro-6-methoxypicolinaldehyde
Overview
Description
5-Chloro-6-methoxypicolinaldehyde: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 6th position on a picolinaldehyde backbone. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the use of 5-chloro-6-methoxypyridine as a starting material, which undergoes formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods ensure high purity and yield of the compound, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxypicolinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-6-methoxypicolinic acid.
Reduction: 5-Chloro-6-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-methoxypicolinaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Comparison with Similar Compounds
- 5-Chloro-6-methoxypyridine
- 5-Chloro-6-methoxynicotinic acid
- 5-Chloro-6-methoxypyridin-3-amine
- 3-Chloro-2-methoxypyridine-5-boronic acid
- Methyl 5-chloro-6-methoxynicotinate
Comparison: 5-Chloro-6-methoxypicolinaldehyde is unique due to the presence of both chloro and methoxy groups on the picolinaldehyde backbone. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-6-methoxypyridine-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAALXFPGANGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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